molecular formula C10H11ClFN3S B6156225 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1228879-47-7

2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No. B6156225
CAS RN: 1228879-47-7
M. Wt: 259.7
InChI Key:
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Description

2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride, also known as FPTD, is a highly versatile organic compound. It is a white, crystalline solid that is soluble in water and ethanol. FPTD has been used in a wide range of applications, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been widely used in scientific research due to its versatility. It has been used in the synthesis of various organic compounds, such as isoxazoles, thiazoles, and thiophenes. It has also been used as a building block in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has also been used in biochemistry studies, as it is known to interact with proteins and enzymes.

Mechanism of Action

2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is known to interact with proteins and enzymes in a variety of ways. It can bind directly to proteins, forming a covalent bond. It can also interact with enzymes, modulating their activity. In addition, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride can bind to specific receptors, activating or inhibiting certain cellular pathways.
Biochemical and Physiological Effects
2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been studied for its biochemical and physiological effects. In laboratory studies, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has also been shown to interact with various proteins, including the human glucocorticoid receptor (hGR), which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has several advantages for laboratory experiments. It is a highly versatile compound that can be used in a wide range of applications. It is also relatively easy to synthesize, making it a cost-effective choice for research. However, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride may also pose certain limitations. It is a relatively unstable compound, meaning that it may degrade over time. In addition, it is toxic if ingested, so it must be handled with care.

Future Directions

The potential applications of 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride are vast. It could be used in the development of new pharmaceuticals, such as anti-cancer drugs. It could also be used in biochemistry studies to further understand the role of proteins and enzymes in cellular pathways. In addition, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride could be used in organic synthesis to develop new compounds with unique properties. Finally, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride could be used in the development of novel materials, such as polymers, for a variety of applications.

Synthesis Methods

2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 2-amino-5-fluorophenyl-1,3,4-thiadiazole and ethyl chloroformate in aqueous ethanol. This reaction forms the intermediate, 2-chloro-5-fluorophenyl-1,3,4-thiadiazole ethyl ester. The second step involves the reaction of the intermediate with potassium carbonate in ethanol. This reaction forms the desired product, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride' involves the reaction of 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole with ethylene oxide followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-5-(3-fluorophenyl)-1,3,4-thiadiazole is reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine.", "Step 2: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, 2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride." ] }

CAS RN

1228879-47-7

Product Name

2-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Molecular Formula

C10H11ClFN3S

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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